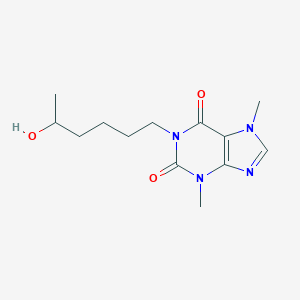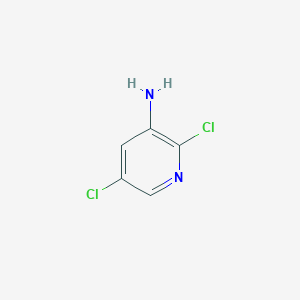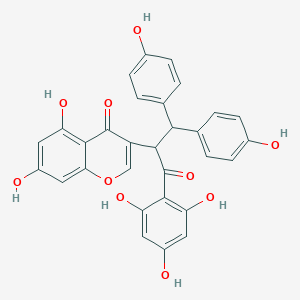
查马色酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
香茶藨酮具有广泛的科学研究应用:
化学: 它被用作研究双黄酮类及其化学性质的参考化合物。
生物学: 研究香茶藨酮的抗乙型肝炎病毒作用和杀虫活性.
医学: 研究表明香茶藨酮具有潜在的治疗特性,包括抗炎和抗癌活性.
工业: 它用于开发天然杀虫剂和抗病毒剂.
作用机制
香茶藨酮通过各种机制发挥其作用:
抗乙型肝炎病毒作用: 香茶藨酮抑制乙型肝炎病毒表面抗原的分泌,从而减少病毒复制.
杀虫活性: 它破坏昆虫的正常生理过程,导致其死亡.
抗炎和抗癌活性: 香茶藨酮调节参与炎症和癌症进展的各种信号通路和分子靶点.
生化分析
Biochemical Properties
Chamaechromone is a secondary metabolite of Stellera chamaejasme . It interacts with various biomolecules, including enzymes and proteins, in biochemical reactions
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Chamaechromone’s action involves a variety of processes, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Chamaechromone is involved in various metabolic pathways . It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
准备方法
合成路线和反应条件: 香茶藨酮可以通过各种有机合成方法合成。一种常见的方法是通过从香茶藨的根中提取该化合物。 使用甲醇和乙酸乙酯等溶剂 . 然后将提取物进行色谱分离以分离香茶藨酮。
工业生产方法: 香茶藨酮的工业生产通常涉及从植物来源大规模提取。香茶藨的根部被收获、干燥并磨成细粉。 然后用溶剂提取粉末,并通过色谱方法纯化提取物以获得纯净的香茶藨酮 .
化学反应分析
反应类型: 香茶藨酮经历各种化学反应,包括:
氧化: 香茶藨酮可以氧化形成醌和其他氧化衍生物。
还原: 还原反应可以将香茶藨酮转化为其还原形式,例如二氢黄酮类。
取代: 取代反应可以在香茶藨酮分子中引入不同的官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种试剂如卤素、酸和碱可用于取代反应。
主要产品:
氧化: 醌和其他氧化衍生物。
还原: 二氢黄酮类和其他还原形式。
取代: 具有不同取代基的官能化衍生物.
相似化合物的比较
香茶藨酮在双黄酮类中是独一无二的,因为它具有特定的生物活性。类似的化合物包括:
新香茶藨素 B: 从香茶藨中分离得到的另一种双黄酮类化合物,以其抗炎特性而闻名.
香茶藨素 B: 一种具有类似抗癌活性的相关化合物.
香茶藨素 C: 以其抗病毒作用而闻名.
属性
IUPAC Name |
3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKLIUIRQAMTAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Chamaechromone and where is it found?
A1: Chamaechromone is a natural product classified as a biflavonoid. It is primarily isolated from the roots of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [, , , ]
Q2: What are the reported biological activities of Chamaechromone?
A2: Research suggests that Chamaechromone exhibits various biological activities, including:
- Antiviral activity: Studies show activity against Hepatitis B virus (HBV) by inhibiting HBsAg secretion. []
- Antifungal activity: Chamaechromone demonstrates inhibitory effects against various plant pathogenic fungi, including Botrytis cinerea, Colletotrichum acutatum, and Monilinia fructicola. [, ]
- Antibacterial activity: It shows activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli. [, ]
- Nematicidal activity: Chamaechromone exhibits potent nematicidal activity against Bursaphelenchus xylophilus and Bursaphelenchus mucronatus, which are associated with pine wilt disease. []
- Aldose Reductase Inhibiting Activity: This activity suggests potential for addressing diabetic complications. []
Q3: How is Chamaechromone metabolized in the human body?
A3: Research using human liver microsomes identified one monohydroxylated and two monoglucuronidated metabolites of Chamaechromone, suggesting it undergoes both phase I and phase II metabolism. []
Q4: Which enzymes are primarily responsible for Chamaechromone metabolism?
A4: In vitro studies indicate that CYP1A2 is the main enzyme involved in Chamaechromone hydroxylation. Glucuronidation appears to be primarily catalyzed by UGT1A3, UGT1A7, UGT1A9, and UGT2B7. []
Q5: What is known about the pharmacokinetics of Chamaechromone?
A5: Studies in rats show that after oral administration of Chamaechromone, it is primarily excreted through feces (41.5%) with a smaller portion excreted in urine (1.84%). The majority of excretion occurs within 12-24 hours after administration. [] A separate pharmacokinetic study in rats using a UPLC-MS/MS method to analyze five flavonoids from Stellera chamaejasme L., including Chamaechromone, in rat plasma after oral administration of the ethyl acetate extract provided insights into their absorption, distribution, metabolism, and excretion properties. [] Further research is needed to fully elucidate the pharmacokinetic profile of Chamaechromone in humans.
Q6: What analytical techniques are commonly used for identifying and quantifying Chamaechromone?
A6: Several analytical methods are employed for characterizing and quantifying Chamaechromone, including:
- High-performance liquid chromatography (HPLC): Often coupled with ultraviolet (UV) detection for separation and quantification of Chamaechromone in plant extracts. [, ]
- Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS): Provides high sensitivity and selectivity for identifying and quantifying Chamaechromone and its metabolites in biological samples like urine, feces, and plasma. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Used for structural elucidation of Chamaechromone and its derivatives. [, , , , ]
Q7: Has the structure-activity relationship of Chamaechromone been investigated?
A7: A study investigating the antibacterial activity of neochamaejasmine B, a related compound, and its derivatives found that the hydroxyl group of neochamaejasmine B was a crucial site for its activity. This suggests that structural modifications affecting the hydroxyl groups in Chamaechromone could also impact its biological activity. [] More comprehensive SAR studies are needed to fully understand the relationship between structure and activity for Chamaechromone.
Q8: Are there any known methods for improving the bioavailability of Chamaechromone?
A8: A recent study revealed that neochamaejasmin B, a compound coexisting with Chamaechromone in Stellera chamaejasme L., can enhance the bioavailability of Chamaechromone. This enhancement is achieved by inhibiting MRP2 and BCRP, which are efflux transporters that can limit drug absorption. [] Further research exploring this interaction and other potential strategies for enhancing Chamaechromone bioavailability is warranted.
Q9: What are the potential environmental impacts of Chamaechromone?
A9: While Chamaechromone exhibits potent nematicidal activity against pests like Bursaphelenchus xylophilus, further research is needed to understand its long-term environmental impact and potential effects on non-target organisms. Exploring sustainable extraction methods and waste management strategies for Stellera chamaejasme L. is crucial to minimize any negative environmental consequences. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

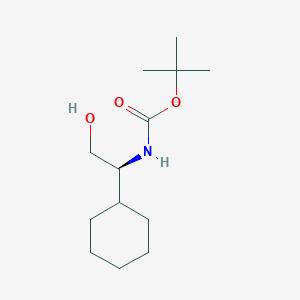
![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)

![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)

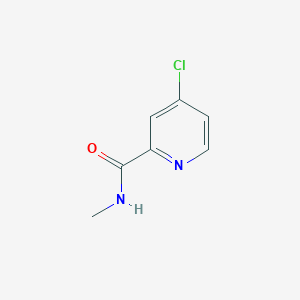

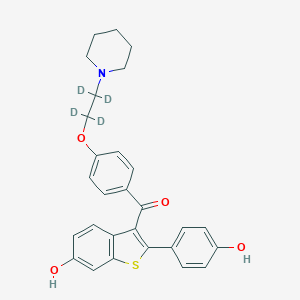
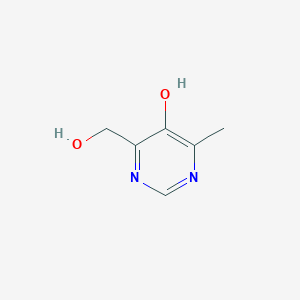
![4-Hexyl-4'-[2-(4-isothiocyanatophenyl)ethyl]-1,1'-biphenyl](/img/structure/B19284.png)
